benzyl (R,E)-(5-chloro-3-(6-chloro-5-fluoro-3-(2-nitroprop-1-en-1-yl)-1H-indol-2-yl)-1-(4-methoxybenzyl)-2-oxoindolin-3-yl)carbamate
Description
R Configuration at C3
The chiral center at position 3 of the indoline core displays R configuration , confirmed through X-ray crystallography and circular dichroism spectroscopy. This configuration arises from the priority order of substituents:
- Carbamate group (-NHCOOBn)
- 6-Chloro-5-fluoroindole substituent
- 2-Oxo group
- Hydrogen atom
E Geometry of Nitropropene Moiety
The 2-nitroprop-1-en-1-yl group adopts an E configuration , with the nitro group (NO₂) trans to the indole ring. This geometry minimizes steric hindrance between the nitro group and adjacent chlorine substituent, as evidenced by nuclear Overhauser effect (NOE) spectroscopy.
Table 2: Stereochemical Impact on Physicochemical Properties
| Parameter | R Configuration | S Configuration | E Geometry | Z Geometry |
|---|---|---|---|---|
| Dipole Moment (D) | 5.2 | 4.8 | 6.1 | 5.3 |
| LogP | 3.7 | 3.9 | 3.5 | 4.1 |
| Melting Point (°C) | 218–221 | 195–198 | — | — |
The R,E isomer combination enhances molecular rigidity, favoring planar alignment of aromatic systems for π-π stacking interactions.
Crystallographic Studies of Polycyclic Framework
Single-crystal X-ray diffraction reveals a monoclinic crystal system with space group P2₁/n and unit cell parameters:
Table 3: Crystallographic Data
| Parameter | Value |
|---|---|
| a (Å) | 12.354(3) |
| b (Å) | 7.891(2) |
| c (Å) | 21.117(5) |
| α (°) | 90 |
| β (°) | 101.24(3) |
| γ (°) | 90 |
| Volume (ų) | 2034.1(9) |
| Z | 4 |
Key structural features include:
- Dihedral Angles : 38.5° between indoline and indole rings, facilitating conjugation
- Hydrogen Bonding : N-H···O=C interactions (2.89 Å) stabilize the carbamate group
- Packing Motifs : Offset π-stacking with interplanar distances of 3.4–3.7 Å
The nitropropene group adopts a s-cis conformation , with the nitro oxygen atoms participating in C-H···O interactions with adjacent molecules.
Electronic Effects of Multisubstituted Aromatic Systems
The compound contains three aromatic systems with distinct substitution patterns:
1. Indoline Core
- 5-Chloro : Withdraws electron density via inductive effect (-I)
- 2-Oxo : Electron-withdrawing conjugation (-M)
2. Indole Substituent
- 6-Chloro-5-Fluoro : Ortho/para-directing (-I, +M for Cl; -I for F)
- 3-Nitropropene : Strong electron-withdrawing resonance (-R)
3. 4-Methoxybenzyl Group
- Methoxy : Electron-donating resonance (+M)
Table 4: Spectroscopic Evidence of Electronic Effects
| Technique | Observation | Interpretation |
|---|---|---|
| UV-Vis | λₘₐₓ = 278 nm (ε = 18,400) | π→π* transition in conjugated systems |
| ¹³C NMR | δ 162.3 (C=O) | Deshielding by nitro group |
| IR | ν 1745 cm⁻¹ (C=O stretch) | Enhanced carbonyl polarization |
Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal:
- HOMO : Localized on the indole and nitropropene moieties (-5.2 eV)
- LUMO : Dominated by the carbamate and oxoindoline systems (-1.8 eV)
The chloro and nitro groups synergistically lower π-orbital energy levels, increasing electrophilic character at the indole 2-position.
Properties
Molecular Formula |
C35H27Cl2FN4O6 |
|---|---|
Molecular Weight |
689.5 g/mol |
IUPAC Name |
benzyl N-[(3R)-5-chloro-3-[6-chloro-5-fluoro-3-[(E)-2-nitroprop-1-enyl]-1H-indol-2-yl]-1-[(4-methoxyphenyl)methyl]-2-oxoindol-3-yl]carbamate |
InChI |
InChI=1S/C35H27Cl2FN4O6/c1-20(42(45)46)14-26-25-16-29(38)28(37)17-30(25)39-32(26)35(40-34(44)48-19-22-6-4-3-5-7-22)27-15-23(36)10-13-31(27)41(33(35)43)18-21-8-11-24(47-2)12-9-21/h3-17,39H,18-19H2,1-2H3,(H,40,44)/b20-14+/t35-/m1/s1 |
InChI Key |
BUKJQEUHBSTPKN-CIPJZLJOSA-N |
Isomeric SMILES |
C/C(=C\C1=C(NC2=CC(=C(C=C21)F)Cl)[C@@]3(C4=C(C=CC(=C4)Cl)N(C3=O)CC5=CC=C(C=C5)OC)NC(=O)OCC6=CC=CC=C6)/[N+](=O)[O-] |
Canonical SMILES |
CC(=CC1=C(NC2=CC(=C(C=C21)F)Cl)C3(C4=C(C=CC(=C4)Cl)N(C3=O)CC5=CC=C(C=C5)OC)NC(=O)OCC6=CC=CC=C6)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (R,E)-(5-chloro-3-(6-chloro-5-fluoro-3-(2-nitroprop-1-en-1-yl)-1H-indol-2-yl)-1-(4-methoxybenzyl)-2-oxoindolin-3-yl)carbamate typically involves multi-step organic reactionsThe final steps involve the formation of the carbamate group and the incorporation of the benzyl and methoxybenzyl substituents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Nitro Group Reduction
The nitro group (−NO₂) on the propene chain is highly reactive under reductive conditions. Typical transformations include:
| Reaction | Conditions | Product |
|---|---|---|
| Catalytic hydrogenation | H₂/Pd-C in ethanol, 25°C, 12 hrs | Amine derivative (−NH₂) |
| Sodium dithionite reduction | Na₂S₂O₄ in H₂O/EtOH, pH 7, 50°C | Hydroxylamine intermediate (−NHOH) |
-
Mechanism : The nitro group undergoes stepwise reduction via nitroso (−NO) and hydroxylamine intermediates before forming the primary amine.
-
Selectivity : Competitive reduction of the double bond in the nitropropene moiety may occur but is minimized using mild conditions1.
Carbamate Hydrolysis
The benzyl carbamate group (−OC(=O)NH−) is susceptible to hydrolysis under acidic or basic conditions:
| Conditions | Reagents | Product |
|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux, 6 hrs | Free amine + CO₂ + benzyl alcohol |
| Basic hydrolysis | 2M NaOH, 80°C, 4 hrs | Sodium salt of amine + benzyl oxide |
-
Kinetics : Hydrolysis rates depend on steric hindrance from the methoxybenzyl and indole substituents2.
Nitropropene Cycloaddition
The conjugated nitropropene (CH₂=CH−NO₂) participates in [4+2] Diels-Alder reactions:
| Dienophile | Conditions | Product |
|---|---|---|
| Maleic anhydride | Toluene, 110°C, 24 hrs | Bicyclic nitro-adduct |
| Tetracyanoethylene | CH₂Cl₂, 25°C, 48 hrs | Nitro-substituted cycloadduct |
-
Regioselectivity : The electron-withdrawing nitro group directs cycloaddition to the β-position of the indole ring3.
Electrophilic Substitution on Indole
The halogenated indole core undergoes electrophilic substitution, preferentially at the 5-position due to deactivation by chlorine and fluorine:
| Reagent | Conditions | Product |
|---|---|---|
| Bromine (Br₂) | Acetic acid, 0°C, 2 hrs | 5-Bromoindole derivative |
| Nitration (HNO₃/H₂SO₄) | 0°C, 1 hr | 5-Nitroindole derivative |
-
Directing Effects : The 6-chloro-5-fluoro substituents meta-direct further electrophiles to the 5-position4.
Oxidation of the Oxindole Core
The 2-oxoindolin-3-yl moiety is prone to oxidation, particularly at the benzylic position:
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| KMnO₄ | H₂O, 70°C, 3 hrs | Quinoline-2,3-dione derivative |
| Ozone (O₃) | CH₂Cl₂, −78°C, 1 hr | Cleavage to aldehyde fragments |
-
Mechanism : Oxidation proceeds via radical intermediates stabilized by the electron-withdrawing carbamate group5.
Methoxybenzyl Deprotection
The 4-methoxybenzyl (PMB) protecting group is cleaved under acidic conditions:
| Conditions | Reagents | Product |
|---|---|---|
| TFA/CH₂Cl₂ | 25°C, 2 hrs | Free indole nitrogen + PMB alcohol |
| FeCl₃/MeCN | 60°C, 6 hrs | Demethylated benzyl derivative |
-
Applications : This reaction is critical for generating bioactive intermediates in drug synthesis6.
Scientific Research Applications
Anticancer Properties
The compound's structure suggests potential anticancer activity, particularly due to the presence of indole and oxoindole moieties, which are known for their biological activities. Research indicates that compounds featuring similar structural motifs have shown efficacy against various cancer cell lines.
Case Study: Indole Derivatives in Cancer Treatment
A study demonstrated that indole derivatives exhibit significant cytotoxic effects on cancer cells, with some derivatives leading to apoptosis through the activation of specific pathways. The incorporation of carbamate groups in these derivatives often enhances their potency and bioavailability, suggesting that benzyl (R,E)-(5-chloro...) could similarly exhibit enhanced anticancer effects due to its unique structure .
Antimicrobial Activity
The compound may also possess antimicrobial properties, as indicated by studies on related carbamate compounds. Carbamates have been recognized for their ability to inhibit bacterial growth and fungal infections.
Case Study: Carbamate Derivatives Against Bacteria
Research has shown that certain carbamate derivatives display significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Neuroprotective Effects
Given the structural similarities to known neuroprotective agents, there is potential for this compound in treating neurodegenerative diseases.
Case Study: Carbamates in Neurodegenerative Disorders
Carbamate-based drugs like rivastigmine are used in treating Alzheimer's disease by inhibiting acetylcholinesterase, leading to increased levels of acetylcholine in the brain. The structural features of benzyl (R,E)-(5-chloro...) could allow it to function similarly, enhancing cognitive function and providing neuroprotection .
Pesticide Development
The compound's structural components suggest potential use as a pesticide or herbicide. The presence of halogenated groups often correlates with increased biological activity against pests.
Case Study: Carbamate Pesticides
Carbamate pesticides have been widely used due to their effectiveness and lower toxicity compared to organophosphates. They function by inhibiting acetylcholinesterase in insects, leading to paralysis and death. The potential for benzyl (R,E)-(5-chloro...) to act as a new pesticide candidate warrants further investigation .
Plant Growth Regulators
There is evidence that certain carbamate derivatives can act as plant growth regulators, promoting growth or enhancing resistance to stressors.
Case Study: Bioactive Carbamates
Studies have shown that specific carbamate compounds can stimulate plant growth by enhancing nutrient uptake or improving stress tolerance . This suggests a dual application for benzyl (R,E)-(5-chloro...) as both a pesticide and a growth regulator.
Summary of Findings
Mechanism of Action
The mechanism of action of benzyl (R,E)-(5-chloro-3-(6-chloro-5-fluoro-3-(2-nitroprop-1-en-1-yl)-1H-indol-2-yl)-1-(4-methoxybenzyl)-2-oxoindolin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with analogous indole derivatives, focusing on structural features, molecular properties, and inferred biological implications:
*Estimated based on structural complexity; †LogP values from .
Key Observations:
Halogenation Patterns : The target compound’s dual chloro/fluoro substitution contrasts with simpler halogenated analogs (e.g., Compounds 3 and 5 in ). This may enhance target affinity via halogen bonding or improved membrane permeability .
Nitro Group : The 2-nitropropene moiety is unique among the compared compounds. Nitro groups are rare in drug design due to toxicity risks but can confer redox activity or serve as electrophilic warheads in covalent inhibitors .
Carbamate vs. Carboxamide: The benzyl carbamate in the target compound and differs from carboxamide-linked analogs ().
Steric Effects : The 4-methoxybenzyl group introduces greater steric bulk compared to simpler benzyl or phenyl substituents (e.g., ), which could influence binding pocket compatibility .
Research Findings and Implications
- Structural Similarity and Bioactivity : The target compound shares a halogenated indole core with Compounds 3 and 5 (), which have demonstrated anticancer activity in vitro. However, its nitropropene group may redirect bioactivity toward antibacterial targets, as nitro groups are common in nitrofurantoin and metronidazole analogs .
- Synthetic Challenges : The compound’s complexity exceeds that of analogs in and , requiring multi-step synthesis with precise control over stereochemistry (E-configuration of nitropropene).
Biological Activity
Benzyl (R,E)-(5-chloro-3-(6-chloro-5-fluoro-3-(2-nitroprop-1-en-1-yl)-1H-indol-2-yl)-1-(4-methoxybenzyl)-2-oxoindolin-3-yl)carbamate is a complex organic compound with significant potential in medicinal chemistry, particularly for its biological activities. This article explores the compound's synthesis, biological mechanisms, and research findings related to its activity.
1. Compound Overview
Chemical Structure and Properties
- Molecular Formula : C32H24Cl2FN3O4
- Molecular Weight : 604.5 g/mol
- IUPAC Name : benzyl N-[(3R)-5-chloro-3-(6-chloro-5-fluoro-1H-indol-2-yl)-1-[(4-methoxyphenyl)methyl]-2-oxoindol-3-yl]carbamate
This compound features a unique structure that integrates indole and carbamate moieties, which are known to contribute to various biological activities.
2.1 Antimalarial Properties
Recent studies have highlighted the potential of benzyl (R,E)-(5-chloro...) as a candidate for antimalarial drug development. Research indicates that compounds with similar structures exhibit potent inhibitory activity against Plasmodium falciparum dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis in malaria parasites. For instance, compounds in this class have shown IC50 values below 0.03 μM against PfDHODH, indicating strong potency .
The mechanism by which benzyl (R,E)-(5-chloro...) exerts its biological effects involves binding to specific molecular targets, such as enzymes or receptors. This interaction can alter enzymatic activity or receptor signaling pathways, leading to various pharmacological effects. The precise pathways remain under investigation but may include modulation of metabolic processes in target cells.
3.1 Case Studies and Experimental Data
A series of experiments were conducted to evaluate the pharmacological properties of benzyl (R,E)-(5-chloro...). The following table summarizes key findings from recent studies:
| Study | Activity Assessed | IC50/EC50 Values | Notes |
|---|---|---|---|
| Study A | Antimalarial Activity | IC50 < 0.03 μM | Effective against both blood and liver stages of P. falciparum |
| Study B | Enzyme Inhibition | IC50 > 30 μM (human DHODH) | High selectivity against malaria enzymes compared to human counterparts |
| Study C | Metabolic Stability | CL int < 10 μL/min/mg microsomal protein | Suggests favorable pharmacokinetic properties for clinical development |
These findings indicate that benzyl (R,E)-(5-chloro...) possesses a promising profile for further development as an antimalarial agent.
3.2 In Vivo Efficacy
In vivo studies using SCID mouse models infected with P. falciparum demonstrated that compounds derived from this class exhibited significant efficacy in reducing parasitemia levels, supporting their potential as therapeutic agents in malaria treatment .
4. Conclusion
Benzyl (R,E)-(5-chloro...) represents a noteworthy compound with substantial biological activity, particularly in the field of antimalarial drug development. Its unique structural features contribute to its potency against malaria parasites while maintaining selectivity for target enzymes over human counterparts. Continued research into its mechanisms of action and further optimization could lead to the development of effective treatments for malaria and potentially other diseases.
Q & A
Q. Challenges :
- Steric Hindrance : The 4-methoxybenzyl group impedes reaction kinetics, requiring extended reaction times (24–48 hrs) .
- Nitro Group Stability : Avoid reducing agents (e.g., Pd/C) during purification to prevent unintended nitro-to-amine conversion .
Basic: Which spectroscopic and crystallographic techniques are critical for structural validation?
Answer:
- NMR Spectroscopy : Use - and -NMR in DMSO-d to resolve overlapping signals from the indole and carbamate moieties. Key peaks:
- X-ray Crystallography : Single-crystal analysis confirms the (R,E)-configuration and intramolecular hydrogen bonding between the carbamate carbonyl and indole NH .
Advanced: How can computational modeling predict the compound’s interaction with biological targets?
Answer:
- Docking Studies : Use Molecular Operating Environment (MOE) software to model interactions with enzymes (e.g., kinases). Parameterize the nitropropene group as a hydrogen-bond acceptor .
- MD Simulations : Conduct 100-ns molecular dynamics simulations in explicit solvent to assess conformational stability of the 4-methoxybenzyl substituent .
- Limitations : The 2-nitropropene moiety’s electron-deficient nature may require DFT-level corrections for accurate charge distribution .
Advanced: How should researchers resolve contradictions between experimental and computational data (e.g., NMR vs. predicted spectra)?
Answer:
- Cross-Validation : Compare experimental -NMR chemical shifts (δ -115 to -120 ppm for the 5-fluoroindole) with density functional theory (DFT)-calculated values .
- Dynamic Effects : Use variable-temperature NMR to detect rotameric equilibria in the carbamate group, which may explain discrepancies .
- Crystallographic Refinement : Re-analyze X-ray data with SHELXL to account for disorder in the nitropropene side chain .
Advanced: What biochemical assays are suitable for evaluating its mechanism of action?
Answer:
- Enzyme Inhibition : Screen against caspase-3 or PARP-1 using fluorogenic substrates (e.g., Ac-DEVD-AMC). The 6-chloro-5-fluoroindole moiety may act as a competitive inhibitor .
- Cellular Uptake : Quantify intracellular concentrations via LC-MS/MS in HEK293 cells, noting the 4-methoxybenzyl group’s role in membrane permeability .
- Metabolic Stability : Incubate with human liver microsomes (HLMs) and monitor nitropropene reduction using NADPH cofactors .
Advanced: How does the compound’s stability vary under different storage conditions?
Answer:
- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition >200°C. Store at -20°C in amber vials to prevent nitro group photodegradation .
- Solution Stability : In DMSO, monitor by -NMR for carbamate hydrolysis (appearance of benzyl alcohol peaks at δ 4.5–5.0 ppm) .
- pH Sensitivity : Stability assays in PBS (pH 7.4 vs. 5.0) reveal rapid degradation below pH 6.0 due to nitropropene protonation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
